Clevudine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

克立福丁是一种抗病毒药物,主要用于治疗乙型肝炎病毒 (HBV) 感染。它是一种核苷类似物,通过干扰病毒 DNA 聚合酶来抑制 HBV 的复制。 克立福丁已获准在韩国和菲律宾使用,并在市场上以利沃维和瑞沃维的商品名销售 .

准备方法

合成路线和反应条件

克立福丁可以从 2-脱氧-2-氟-D-半乳糖吡喃糖开始合成。 合成中的关键步骤包括碘促进的环化和氧化裂解,以获得 L-阿拉伯呋喃糖基支架 . 另一种方法是将式 II 的化合物溶解在有机溶剂中,在冰浴条件下加入 40% 氢溴酸和四丁基氟化铵,然后加入三乙胺三氢氟化物 .

工业生产方法

克立福丁的工业生产涉及绿色合成工艺,包括在受控条件下使用有机溶剂和特定试剂。 该方法旨在实现高产率和纯度,同时最大程度地减少对环境的影响 .

化学反应分析

反应类型

克立福丁会发生各种化学反应,包括:

氧化: 包括加氧或去氢。

还原: 包括加氢或去氧。

取代: 包括用另一种原子或原子基团替换一个原子或原子基团。

常用试剂和条件

克立福丁反应中常用的试剂包括氢溴酸、四丁基氟化铵和三乙胺三氢氟化物。 这些反应通常在受控的温度和压力条件下进行,以确保高产率和纯度 .

形成的主要产物

克立福丁反应形成的主要产物包括各种中间体,这些中间体被进一步加工以获得最终的抗病毒化合物。 这些中间体对于克立福丁的合成和纯化至关重要 .

科学研究应用

Treatment of Chronic Hepatitis B Virus Infection

Clevudine has been approved for use in South Korea and several other countries for treating chronic hepatitis B. Its application is largely based on its ability to achieve significant reductions in HBV DNA levels in infected patients.

Efficacy Studies:

- A study involving 152 naïve patients demonstrated that a 48-week course of this compound resulted in a cumulative virologic response rate of 74.7% at 24 months, with higher efficacy observed in HBeAg-negative patients compared to HBeAg-positive patients (95.3% vs. 59.7%) .

- Another study reported an 81% cumulative rate of virologic response after 48 weeks of therapy .

Long-Term Outcomes:

- This compound has shown sustained antiviral effects even after treatment discontinuation, attributed to its ability to reduce covalently closed circular DNA (cccDNA) levels .

Comparison with Other Antivirals

In head-to-head studies, this compound has demonstrated superior efficacy compared to lamivudine:

- This compound achieved a higher rate of viral suppression and lower resistance rates at week 48 compared to lamivudine .

- The cumulative rates of virologic response were significantly better for this compound across various time points compared to other treatments .

Safety Profile and Side Effects

While this compound is generally well-tolerated, concerns have been raised regarding its long-term safety:

- Myopathy : A notable side effect associated with this compound therapy is the development of myopathy, which occurred in approximately 3.9% of patients during treatment . This condition was reversible upon discontinuation of the drug.

- Resistance Development : Resistance to this compound can develop over time, particularly in patients with prior exposure to other nucleoside analogs like lamivudine . The cumulative resistance rate was reported at 11% after 60 weeks of treatment .

Case Study Analysis

A retrospective analysis involving 95 cases of this compound-induced myopathy revealed that the average duration before symptom onset was approximately 14 months. Symptoms typically included progressive weakness in extremities .

Summary Table of Clinical Findings

| Study | Patient Population | Treatment Duration | Virologic Response Rate | Myopathy Incidence |

|---|---|---|---|---|

| Study A | 102 CHB Patients | 48 weeks | 81% | 3.9% |

| Study B | 152 Naïve Patients | 24 months | 74.7% (HBeAg-negative: 95.3%) | Not reported |

| Study C | Various CHB Patients | ~14 months | High response rates noted | Documented cases |

作用机制

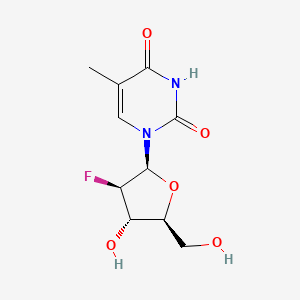

克立福丁是一种胸腺嘧啶类似物,作为三种细胞内酶的底物:胞质胸腺嘧啶激酶、胞质脱氧胞嘧啶激酶和线粒体脱氧嘧啶激酶。 它通过抑制病毒 DNA 聚合酶和逆转录酶的活性来干扰乙型肝炎病毒细胞复制 . 这种抑制阻止了病毒 DNA 的合成,从而减少了病毒的复制和传播。

相似化合物的比较

克立福丁类似于其他核苷类似物,如拉米夫定、替比夫定和阿德福韦。 它在呋喃糖部分的 2' 位有一个独特的氟原子团,这使它与其他化合物区别开来 . 这种结构差异有助于其有效的抗病毒活性及其良好的耐药性 .

类似化合物的列表

- 拉米夫定

- 替比夫定

- 阿德福韦

- 恩替卡韦

- 替诺福韦

克立福丁独特的结构和作用机制使其成为治疗慢性乙型肝炎感染的宝贵抗病毒药物。

属性

CAS 编号 |

163252-36-6 |

|---|---|

分子式 |

C10H13FN2O5 |

分子量 |

260.22 g/mol |

IUPAC 名称 |

1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7?,9-/m1/s1 |

InChI 键 |

GBBJCSTXCAQSSJ-PQLACBALSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)CO)O)F |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

外观 |

Solid powder |

Key on ui other cas no. |

163252-36-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-(2-fluoro-2-deoxy-beta-arabinofuranosyl)thymine 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine 1-(2-fluoro-5-methyl-beta,L-arabinofuranosyl)uracil 2'-deoxy-2'-fluoroarabinofuranosylthymine 2'-fluoro-1-beta-arabinofuranosyl-5-methyluracil 2'-fluoro-5-methyl-1-beta-arabinosyluracil 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil 2'-fluoro-5-methylarabinosyluracil 2'-fluoro-5-methylarabinosyluracil, 2-(14)C-labeled 2,4(1H,3H)-pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl- 5-methyl-2'-fluoroarauracil Clevudine D-FMAU FMAU L-FMAU |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。